3-(Dichloro(ethyl)silyl)propan-1-amine
Description
3-(Dichloro(ethyl)silyl)propan-1-amine is an organosilicon compound with the molecular formula C₅H₁₂Cl₂NSi. Its structure consists of a silicon atom bonded to two chlorine atoms, one ethyl group, and a propan-1-amine moiety (CH₂CH₂CH₂NH₂). The silicon center adopts a tetrahedral geometry, with the dichloro(ethyl)silyl group conferring both electrophilicity (due to Cl substituents) and hydrophobic character (from the ethyl group). This compound is primarily utilized in organic synthesis as a precursor for functionalized silanes, crosslinking agents, or surface modifiers in materials science .
Properties
CAS No. |
93917-77-2 |
|---|---|
Molecular Formula |
C5H13Cl2NSi |
Molecular Weight |
186.15 g/mol |
IUPAC Name |
3-[dichloro(ethyl)silyl]propan-1-amine |
InChI |
InChI=1S/C5H13Cl2NSi/c1-2-9(6,7)5-3-4-8/h2-5,8H2,1H3 |
InChI Key |
NEESUDGGMYDIKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CCCN)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dichloro(ethyl)silyl)propan-1-amine typically involves the reaction of 3-aminopropylsilane with ethyl chloride in the presence of a chlorinating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
3-aminopropylsilane+ethyl chloridechlorinating agent3-(Dichloro(ethyl)silyl)propan-1-amine
Industrial Production Methods
In an industrial setting, the production of 3-(Dichloro(ethyl)silyl)propan-1-amine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Dichloro(ethyl)silyl)propan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or amides.
Reduction Reactions: The compound can be reduced to form silane derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium alkoxides or thiolates are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution: Formation of alkoxy or thio derivatives.
Oxidation: Formation of imines or amides.
Reduction: Formation of silane derivatives with various functional groups.
Scientific Research Applications
3-(Dichloro(ethyl)silyl)propan-1-amine has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of organosilicon compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential use in modifying biomolecules and as a cross-linking agent in protein chemistry.
Medicine: Explored for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of silicone-based materials and as a coupling agent in polymer chemistry.
Mechanism of Action
The mechanism of action of 3-(Dichloro(ethyl)silyl)propan-1-amine involves its ability to form stable bonds with various substrates. The silicon atom can form strong covalent bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in chemical synthesis. The compound can also act as a nucleophile or electrophile, depending on the reaction conditions, allowing it to participate in a wide range of chemical transformations.
Comparison with Similar Compounds
Key Properties :
- Reactivity : The Si–Cl bonds are highly reactive toward hydrolysis and nucleophilic substitution, enabling facile modification.
- Applications: Potential uses include catalysis, polymer crosslinking, and as a coupling agent in hybrid organic-inorganic materials.
Comparison with Structurally Similar Compounds
Substituent Variations on Silicon
The silicon atom’s substituents critically influence reactivity, stability, and applications. Below is a comparative analysis:
Key Observations :
- Electron-Withdrawing Groups (Cl) : Enhance electrophilicity, making the compound reactive toward nucleophiles (e.g., water, alcohols). This is advantageous for dynamic covalent chemistry but requires careful handling .
- Electron-Donating Groups (OEt, Me) : Stabilize the silicon center, reducing reactivity. Ethoxy groups (OEt) enable controlled hydrolysis for sol-gel processes, while methyl groups (Me) confer hydrophobicity .
Functional Group Variations on the Amine Backbone
Modifications to the amine moiety alter solubility, coordination ability, and biological activity:
Key Observations :
- Primary Amines : Ideal for covalent bonding (e.g., with carbonyl groups) and surface functionalization.
- Aromatic/Heterocyclic Modifications : Improve solubility in organic solvents and enable π-π interactions, relevant in drug design .
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